1-[2-(Ethanesulfonyl)phenyl]piperidin-4-amine
Overview
Description
1-[2-(Ethanesulfonyl)phenyl]piperidin-4-amine is a chemical compound with the molecular formula C13H20N2O2S and a molecular weight of 268.38 g/mol . This compound belongs to the class of piperidine derivatives and is characterized by the presence of an ethanesulfonyl group attached to a phenyl ring, which is further connected to a piperidine ring. It is primarily used in research and development settings.
Preparation Methods
The synthesis of 1-[2-(Ethanesulfonyl)phenyl]piperidin-4-amine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-bromoethylbenzene and piperidine.
Reaction Conditions:
Industrial Production: Industrial production methods may involve optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
1-[2-(Ethanesulfonyl)phenyl]piperidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.
Scientific Research Applications
1-[2-(Ethanesulfonyl)phenyl]piperidin-4-amine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for treating various diseases.
Mechanism of Action
The mechanism of action of 1-[2-(Ethanesulfonyl)phenyl]piperidin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The ethanesulfonyl group plays a crucial role in modulating the compound’s activity by influencing its binding affinity and specificity. The piperidine ring provides structural stability and enhances the compound’s ability to interact with biological molecules.
Comparison with Similar Compounds
1-[2-(Ethanesulfonyl)phenyl]piperidin-4-amine can be compared with other similar compounds, such as:
1-[2-(Methylsulfonyl)phenyl]piperidin-4-amine: This compound has a methylsulfonyl group instead of an ethanesulfonyl group, which affects its chemical properties and biological activities.
1-[2-(Ethanesulfonyl)phenyl]piperidin-4-ol:
1-[2-(Ethanesulfonyl)phenyl]piperidin-4-carboxylic acid: The carboxylic acid group introduces additional functional versatility and potential for further chemical modifications.
Properties
IUPAC Name |
1-(2-ethylsulfonylphenyl)piperidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2S/c1-2-18(16,17)13-6-4-3-5-12(13)15-9-7-11(14)8-10-15/h3-6,11H,2,7-10,14H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWHZGMSHDGVKGI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=CC=C1N2CCC(CC2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.38 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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